
2-Naphthyl ditelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthyl ditelluride is a chemical compound that is widely used in scientific research. It is a member of the tellurium family of elements and is known for its unique properties.
Mécanisme D'action
The mechanism of action of 2-Naphthyl ditelluride is not fully understood. It is believed to act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It may also interact with proteins and other biomolecules in ways that are not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues. In addition, this compound has been shown to have antitumor activity, inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Naphthyl ditelluride in lab experiments is its high reactivity, which allows for efficient and selective chemical reactions. However, its sensitivity to air and moisture can make it difficult to handle and store. In addition, its potential toxicity and lack of complete understanding of its mechanism of action require careful handling and further research.
Orientations Futures
There are many potential future directions for research on 2-Naphthyl ditelluride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Other potential areas of research include the development of new synthetic methods using this compound, as well as further studies on its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Naphthyl ditelluride involves the reaction of 2-naphthol with tellurium powder in the presence of a reducing agent. The reaction is typically carried out in a solvent such as toluene or chloroform and requires careful control of temperature and reaction time. The resulting product is a yellow-orange powder that is highly reactive and sensitive to air and moisture.
Applications De Recherche Scientifique
2-Naphthyl ditelluride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of organic tellurides. It is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. In addition, this compound has been used in studies of the effects of tellurium on biological systems.
Propriétés
Numéro CAS |
1666-12-2 |
|---|---|
Formule moléculaire |
C20H14Te2 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylditellanyl)naphthalene |
InChI |
InChI=1S/C20H14Te2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clé InChI |
NGUCHGSZGOURSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

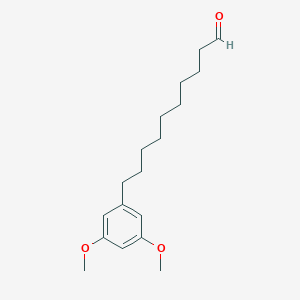

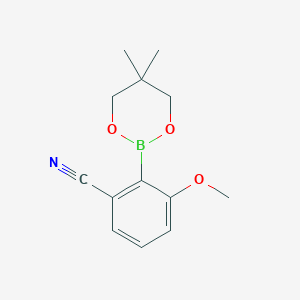

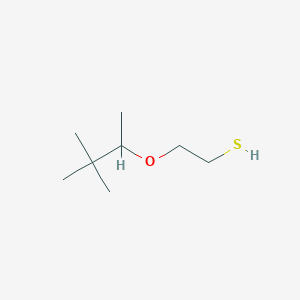

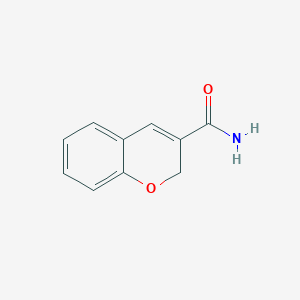
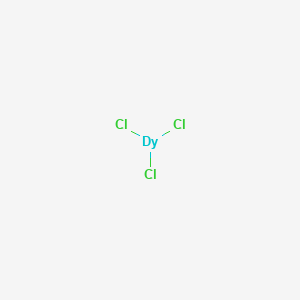

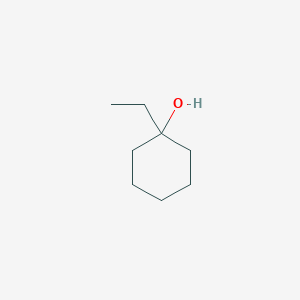
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
